molecular formula C18H19N3O3 B11586451 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine

2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B11586451
M. Wt: 325.4 g/mol
InChI Key: MWWICYWWWCNVFO-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with methoxy and methoxyphenyl groups, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and under suitable reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced heterocyclic structures.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(4-methoxyphenyl)pyridine: Lacks the oxadiazole ring, which may result in different chemical and biological properties.

    3-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridine: Lacks the methoxyphenyl group, which may affect its reactivity and applications.

    2-Methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but lacks the methoxyphenyl group, leading to different properties.

Uniqueness

The presence of both the methoxyphenyl and oxadiazole groups in 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine makes it unique

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H19N3O3/c1-4-5-16-20-17(21-24-16)14-10-11-15(19-18(14)23-3)12-6-8-13(22-2)9-7-12/h6-11H,4-5H2,1-3H3

InChI Key

MWWICYWWWCNVFO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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